molecular formula C9H15N5O2 B2572351 N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine CAS No. 450345-67-2

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine

Cat. No. B2572351
CAS RN: 450345-67-2
M. Wt: 225.252
InChI Key: APWMYFHITREBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine, also known as BMN-673, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and cell survival. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can selectively kill cancer cells with defects in DNA repair pathways.

Scientific Research Applications

Nitration Studies

This compound can be used in nitration studies. The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives . Hydrolysis of 2-substituted 4,6-dihydroxy-5,5-dinitropyrimidines leads to the formation of 1,1-diamino-2-R-2-nitroethylene derivatives .

Nonlinear Optical Applications

N-butyl-4-nitroaniline, a related compound, has been synthesized and studied for its potential in nonlinear optical and optoelectronic device applications . It’s plausible that N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine could have similar applications.

Synthesis of Other Compounds

This compound could potentially be used as a precursor in the synthesis of other compounds. For instance, a synthetic route to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)­carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine has been developed via nitrosation, reduction, esterification, amino group protection, and condensation steps .

Antiviral Activity

Indole derivatives, which are structurally similar to pyrimidine derivatives, have been found to possess antiviral activity . It’s possible that N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine could be studied for similar properties.

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . Given the structural similarity, N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine could potentially be studied for anti-inflammatory properties.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . It’s possible that N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine could be studied for similar properties.

properties

IUPAC Name

4-N-butyl-4-N-methyl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c1-3-4-5-13(2)9-7(14(15)16)8(10)11-6-12-9/h6H,3-5H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWMYFHITREBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.